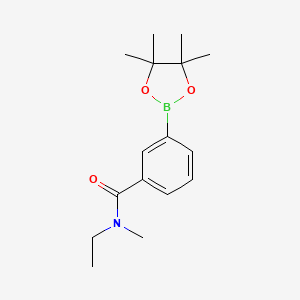
N-Ethyl-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Ethyl-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a useful research compound. Its molecular formula is C16H24BNO3 and its molecular weight is 289.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-Ethyl-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS Number: 302577-73-7) is a synthetic compound notable for its unique structural features that include a dioxaborolane moiety. This article explores the biological activity of this compound, focusing on its potential applications and mechanisms of action based on recent research findings.
The molecular formula of this compound is C15H23BO4, with a molecular weight of approximately 289.18 g/mol. The compound's structure includes an ethyl and a methyl group attached to the nitrogen atom along with a benzamide framework, which may influence its reactivity and biological interactions .
Research indicates that compounds with dioxaborolane structures can exhibit various biological activities due to their ability to interact with biological macromolecules. The specific mechanisms of action for this compound are still under investigation. However, similar compounds have shown potential in:
- Enzyme Inhibition : Many boron-containing compounds act as enzyme inhibitors. For instance, studies have highlighted the inhibitory effects of related compounds on proteases involved in viral replication processes .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various pathogens. This suggests that this compound may also possess similar activity .
Case Studies
A recent study evaluated the in vitro activity of similar boronic acid derivatives against SARS-CoV-2 main protease (Mpro). The findings indicated that modifications in the molecular structure significantly impacted the inhibitory potency against the enzyme . While specific data on this compound is limited, the trends observed in related compounds suggest potential antiviral applications.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Weight (g/mol) | Notable Biological Activity |
|---|---|---|
| This compound | 289.18 | Potential enzyme inhibitor |
| N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | 275.15 | Antiviral activity against Mpro |
| 4-Ethyl-3-methyl-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yloxy)benzaldehyde | 275.15 | Antimicrobial properties |
Synthesis and Stability
The synthesis of this compound can be achieved through various chemical reactions involving boronic acids and amides. It is crucial to store this compound under inert conditions to prevent degradation due to moisture or air exposure.
Properties
IUPAC Name |
N-ethyl-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO3/c1-7-18(6)14(19)12-9-8-10-13(11-12)17-20-15(2,3)16(4,5)21-17/h8-11H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYKGWBIUGJTLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N(C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














